Methyl 2-(2-aminophenyl)thiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-aminophenyl)thiazole-4-carboxylate is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-aminophenyl)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then further reacted with methyl iodide to yield the desired methyl ester . The reaction conditions generally require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(2-aminophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The pathways involved often include disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-Aminothiazole: Lacks the carboxylate group but shares the thiazole ring structure.
Methyl 2-Boc-aminothiazole-4-carboxylate: Contains a Boc-protected amino group, making it more stable under certain conditions.
Uniqueness
Methyl 2-(2-aminophenyl)thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
methyl 2-(2-aminophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-6-16-10(13-9)7-4-2-3-5-8(7)12/h2-6H,12H2,1H3 |
InChI Key |
AKPQXHLIHFCESK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2N |
Origin of Product |
United States |
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